REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH3:9][S:10](Cl)(=[O:12])=[O:11]>N1C=CC=CC=1>[OH:8][C:4]1[CH:3]=[C:2]([NH:1][S:10]([CH3:9])(=[O:12])=[O:11])[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at r.t. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cold bath was withdrawn
|
Type
|
ADDITION
|
Details
|
before being diluted with 100 ml of a saturated NaCl aqueous solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with 50 ml of a saturated NaHCO3 aqueous solution
|
Type
|
EXTRACTION
|
Details
|
extracted with 50 ml of an aqueous solution of NaOH (0.5 N)
|
Type
|
WASH
|
Details
|
The basic aqueous phase was washed with 2×100 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
by adding a 1N HCl aqueous solution
|
Type
|
EXTRACTION
|
Details
|
The acidified aqueous phase was extracted with 2×100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with 100 ml of a saturated NaCl aqueous solution
|
Type
|
CUSTOM
|
Details
|
dried on Na2SO4 which
|
Type
|
CUSTOM
|
Details
|
was then removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The obtained filtrate was concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |